![molecular formula C11H12N2 B12862096 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and imidazole derivatives under acidic or basic conditions. For instance, the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines can yield the desired compound through double cyclodehydration and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.
科学的研究の応用
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with DNA, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring system and has been studied for its antileishmanial activity.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine: This hybrid structure has shown potential for bioimaging applications due to its fluorescence properties.
Uniqueness
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-4-2-5-9-11(8)12-10-6-3-7-13(9)10/h2,4-5H,3,6-7H2,1H3 |
InChIキー |
QUWSSTDACGRZNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N3CCCC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





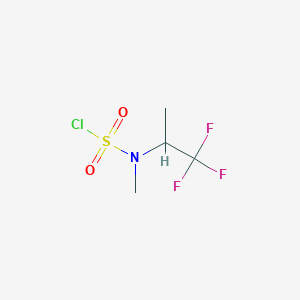


![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
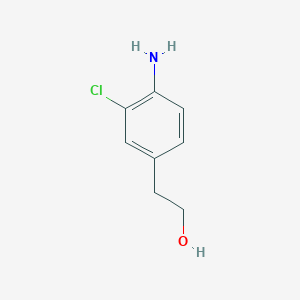

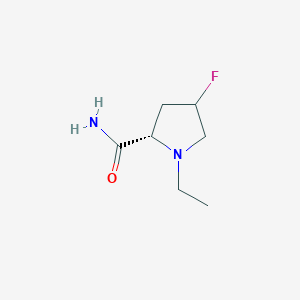

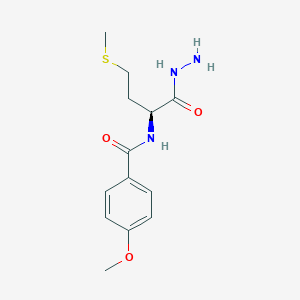
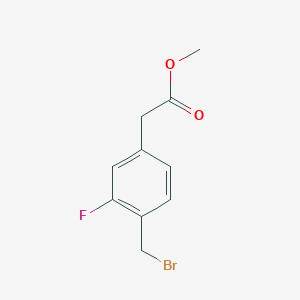
![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
